molecular formula C21H22N4O5S B2710883 N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 946274-14-2

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2710883
CAS No.: 946274-14-2
M. Wt: 442.49
InChI Key: QYVPJESVKHZORN-UHFFFAOYSA-N
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Description

N-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative featuring a benzodioxane core linked to a substituted pyrimidine moiety. The benzodioxane scaffold (2,3-dihydrobenzo[b][1,4]dioxine) is a privileged structure in medicinal chemistry due to its metabolic stability and capacity for π-π interactions in biological targets . The pyrimidine ring, substituted with ethoxy and methyl groups, enhances binding specificity to kinase or enzyme active sites, while the sulfonamide group contributes to hydrogen bonding and solubility .

Properties

IUPAC Name

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c1-3-28-21-13-20(22-14(2)23-21)24-15-4-6-16(7-5-15)25-31(26,27)17-8-9-18-19(12-17)30-11-10-29-18/h4-9,12-13,25H,3,10-11H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVPJESVKHZORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A sulfonamide group , which is known for its antibacterial properties.
  • A pyrimidine derivative , which often exhibits diverse biological activities.
  • A benzo[b][1,4]dioxine moiety , contributing to its interaction with various biological targets.

The molecular formula is C23H26N4O5C_{23}H_{26}N_{4}O_{5} with a molecular weight of approximately 438.484 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : It can bind to receptors, modulating their activity and influencing signaling pathways associated with various diseases.
  • Antimicrobial Activity : Similar compounds have shown significant antibacterial effects, suggesting that this compound may also exhibit such properties.

Antimicrobial Properties

Research indicates that sulfonamide derivatives often possess antimicrobial properties. For instance, the structural similarity to known antibacterial agents suggests potential efficacy against bacterial infections. Comparative studies have shown that related compounds can significantly reduce bacterial growth in vitro.

Cardiovascular Effects

A study on related sulfonamide compounds demonstrated their ability to affect perfusion pressure and coronary resistance in isolated rat heart models. This suggests that this compound may influence cardiovascular function through similar mechanisms .

Anti-inflammatory and Anticancer Potential

Preliminary investigations into the anti-inflammatory and anticancer activities of structurally related compounds have shown promising results. These activities are hypothesized to arise from the modulation of inflammatory pathways and inhibition of cancer cell proliferation.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A comparative analysis of several sulfonamide derivatives showed that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Cardiovascular Impact : An experimental study indicated that certain sulfonamide derivatives could decrease coronary resistance and perfusion pressure in a time-dependent manner, suggesting a potential therapeutic role in managing cardiovascular diseases .
  • Pharmacokinetic Analysis : Theoretical pharmacokinetic studies using software like SwissADME revealed favorable absorption characteristics for the compound, indicating good bioavailability and distribution properties .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant reduction in bacterial growth
CardiovascularDecreased perfusion pressure in isolated hearts
Anti-inflammatoryModulation of inflammatory markers
AnticancerInhibition of cancer cell proliferation

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

Antitumor Activity

Compounds with similar structural motifs have been shown to possess anticancer properties. The unique combination of functional groups in this compound suggests potential efficacy against various cancer cell lines through mechanisms such as:

  • Inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation.
  • Modulation of signaling pathways involved in apoptosis.

Antimicrobial Properties

The sulfonamide group is known for its antibacterial activity. This compound may exhibit:

  • Broad-spectrum antimicrobial activity , making it a candidate for treating infections caused by resistant bacteria.

Anti-inflammatory Effects

Emerging studies suggest that similar compounds can also possess anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide:

  • Anticancer Studies : A study demonstrated that derivatives with similar structures inhibited the growth of various cancer cell lines in vitro, suggesting that this compound could potentially be developed into an anticancer agent .
  • Antimicrobial Evaluations : Research has shown that compounds containing sulfonamide groups exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Mechanistic Insights : Investigations into the mechanisms of action revealed that these compounds may disrupt cellular processes critical for pathogen survival or cancer cell proliferation .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name & Structure Target Protein/Pathway Key Features Reference
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-((4-fluorophenyl)amino)-2-oxoethoxy)-3-methoxybenzamide (L3) EthR (Mycobacterium tuberculosis) Amide-linked benzodioxane; fluorophenyl group enhances lipophilicity; moderate EthR inhibition
N-(2-(2-(Dimethylamino)ethoxy)-4-(1H-pyrazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide ROCK2 kinase Carboxamide linker; dimethylaminoethoxy group improves solubility; selective ROCK2 inhibition
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Not specified (research compound) Pyridin-3-amine core; dimethylaminomethyl group enhances cell permeability
Target Compound: N-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide Hypothesized: Kinases or EthR Sulfonamide linker; ethoxy-pyrimidine enhances target specificity; improved metabolic stability N/A

Functional Group Analysis

Sulfonamide vs. Carboxamide-based compounds (e.g., ROCK2 inhibitor in ) exhibit higher lipophilicity, favoring blood-brain barrier penetration.

Pyrimidine Substitutions: The 6-ethoxy-2-methylpyrimidine in the target compound contrasts with diethylamino-pyrimidine derivatives (e.g., CAS 923216-86-8 in ), where bulkier substituents reduce metabolic clearance but may hinder target access.

Benzodioxane Modifications :

  • Compounds with benzodioxane linked to indole or piperidine (e.g., compounds 20–24 in ) show antiviral activity but lack sulfonamide functionality, limiting solubility.
  • The target compound’s sulfonamide-benzodioxane hybrid may enhance aqueous solubility compared to ether-linked analogs (e.g., ).

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacokinetic and Physicochemical Profiles

Compound Molecular Weight logP (Predicted) Solubility (µM) Key Pharmacological Findings
Target Compound ~450–470* 2.8–3.2 Moderate Hypothesized kinase inhibition (based on )
L3 (EthR Inhibitor) 495.47 3.5 Low IC50 ~15 µM against EthR; synergizes with ethionamide
ROCK2 Inhibitor (Stemolecule™) 463.50 2.5 High IC50 <100 nM for ROCK2; no activity on ROCK1
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine 391.46 2.9 High Research use only; unvalidated therapeutic scope

*Estimated based on structural analogs.

Q & A

Q. What are the key synthetic pathways for this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions. A common route begins with coupling a 2,3-dihydrobenzo[1,4]dioxin-6-amine derivative with a sulfonating agent (e.g., 4-bromobenzenesulfonyl chloride) under alkaline aqueous conditions to form the sulfonamide intermediate. Subsequent alkylation or nucleophilic substitution introduces the pyrimidine moiety. For example, 6-ethoxy-2-methylpyrimidin-4-amine can be coupled via Buchwald-Hartwig amination to the aryl sulfonamide . Critical factors include:

  • pH control (maintained at 9–10 using Na₂CO₃) to optimize sulfonamide formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) improve cross-coupling yields .
    Yield optimization may require iterative screening of temperature, stoichiometry, and purification techniques (e.g., flash chromatography or HPLC) .

Q. Which functional groups are critical for this compound’s reactivity and pharmacological activity?

Methodological Answer: Key functional groups include:

  • Sulfonamide group : Enhances hydrogen-bonding interactions with biological targets (e.g., enzymes) and improves solubility .
  • Ethoxy-substituted pyrimidine : Modulates electron density, influencing nucleophilic/electrophilic reactivity and binding affinity .
  • Dihydrobenzo[1,4]dioxine ring : Contributes to lipophilicity and metabolic stability, critical for pharmacokinetics .
    To validate roles:
  • Perform structure-activity relationship (SAR) studies by synthesizing analogs with selective group modifications.
  • Use spectroscopic techniques (e.g., NMR, IR) to track reactivity changes during functional group transformations .

Advanced Research Questions

Q. How can computational modeling predict interactions with biological targets like acetylcholinesterase?

Methodological Answer:

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses, identifying potential interactions (e.g., hydrogen bonds between sulfonamide and catalytic serine residues) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over time (e.g., 100-ns trajectories in GROMACS) to evaluate binding free energies (MM-PBSA/GBSA) .
  • Pharmacophore modeling : Define essential features (e.g., aromaticity, hydrogen-bond acceptors) using software like MOE to guide analog design .
    Validation requires in vitro assays (e.g., enzyme inhibition kinetics) to correlate computational predictions with experimental IC₅₀ values .

Q. What methodologies optimize large-scale synthesis while maintaining purity?

Methodological Answer:

  • Flow chemistry : Continuous reactors minimize side reactions and improve heat/mass transfer. For example, a microreactor setup for sulfonylation reduces reaction time from hours to minutes .
  • Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy ensures consistent intermediate quality .
  • Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) and cooling rates to enhance crystal purity and yield .
    Post-synthesis, use HPLC-MS for purity assessment (>95%) and X-ray crystallography to confirm structural integrity .

Q. How can conflicting crystallographic data on sulfonamide derivatives be resolved?

Methodological Answer: Conflicts often arise from:

  • Polymorphism : Different crystal packing (e.g., hydrogen-bond networks) alters unit cell parameters. Use PXRD to identify polymorphic forms and thermal analysis (DSC/TGA) to assess stability .
  • Disorder in side chains : Refine structures using high-resolution X-ray data (e.g., synchrotron sources) and software like SHELXL for anisotropic displacement parameters .
  • Validation tools : Cross-check with Cambridge Structural Database (CSD) entries and apply Hirshfeld surface analysis to resolve ambiguous interactions .
    For reproducibility, standardize crystallization protocols (solvent, temperature) and deposit data in public repositories (e.g., CCDC) .

Q. What experimental strategies address discrepancies in reported enzyme inhibition mechanisms?

Methodological Answer:

  • Kinetic assays : Compare Michaelis-Menten parameters (Km, Vmax) under varied conditions (pH, cofactors) to identify allosteric vs. competitive inhibition .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish entropy-driven (hydrophobic) vs. enthalpy-driven (hydrogen-bonding) interactions .
  • Site-directed mutagenesis : Modify target enzyme residues (e.g., acetylcholinesterase Ser203) to test hypothesized binding sites .
    Cross-validate with cryo-EM or X-ray co-crystallography to visualize ligand-enzyme interactions .

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